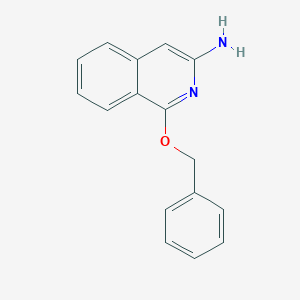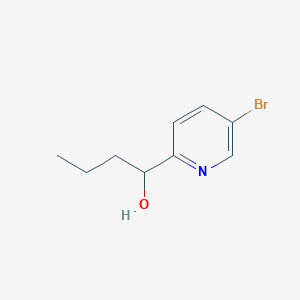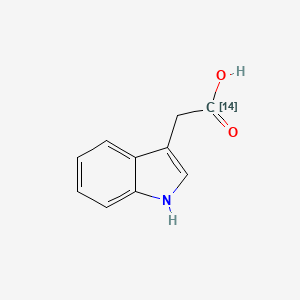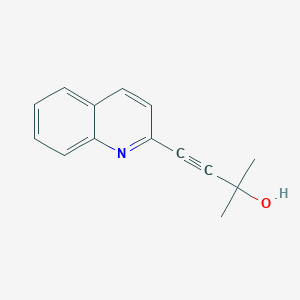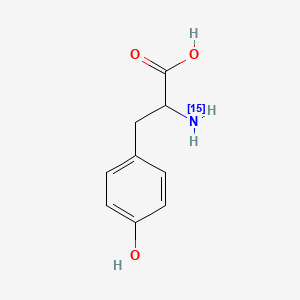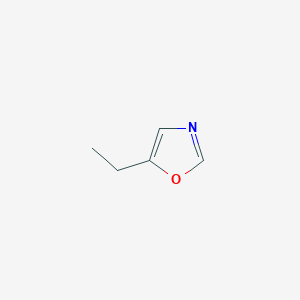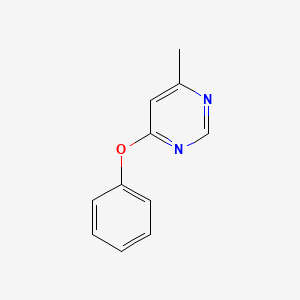
4-Methyl-6-phenoxypyrimidine
概要
説明
4-Methyl-6-phenoxypyrimidine is a chemical compound with the formula C11H10N2O. It is a pyrimidine derivative, which is a class of organic compounds that are widely used in the field of medicinal chemistry .
Molecular Structure Analysis
4-Methyl-6-phenoxypyrimidine contains a total of 25 bonds; 15 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ether, and 1 Pyrimidine .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methyl-6-phenoxypyrimidine are not detailed in the available literature, pyrimidine derivatives are known to participate in a variety of chemical reactions. For example, they can undergo reactions with arylglyoxal monohydrates, which are worthwhile synthons in organic synthesis .Physical And Chemical Properties Analysis
4-Methyl-6-phenoxypyrimidine has a molecular weight of 186.21. It has a boiling point of 299.7ºC at 760 mmHg and a density of 1.144 g/cm3 .科学的研究の応用
Herbicidal Activities
Phenoxypyrimidines, a category that includes 4-Methyl-6-phenoxypyrimidine, have been evaluated for their herbicidal activities. Studies have shown that certain phenoxypyrimidines exhibit significant pre-emergent herbicidal activity against various plants such as radishes and millet, indicating their potential use in agriculture for weed control (Jojima & Tamura, 1966).
Applications in Pharmaceutical and Explosive Industries
4,6-Dihydroxy-2-methylpyrimidine, a closely related compound, is significant as a precursor in the synthesis of high-value products in both the pharmaceutical and explosive industries. The development of an economic process for its production underscores its importance in these sectors (Patil, Jadhav, Radhakrishnan, & Soman, 2008).
Antiviral Activities
Compounds derived from hydroxypyrimidines, including 4-Methyl-6-phenoxypyrimidine analogs, have shown potential in inhibiting the replication of various viruses. Specifically, derivatives of 6-hydroxypyrimidines have been found to inhibit herpes and retroviruses, highlighting their potential therapeutic applications in antiviral drug development (Holý et al., 2002).
Anti-Diabetic Agent Development
Computational studies on derivatives of 4-Phenoxypyrimidine, including 4-Phenoxypyrimidine-5-carboxamide, have been conducted to establish their potential as anti-diabetic agents. These studies involve quantitative structure-activity relationship modeling and molecular docking, suggesting directions for designing new anti-diabetic drugs (Adeniji, Arthur, & Oluwaseye, 2020).
Synthesis of Novel Compounds with Various Biological Activities
Research has also focused on synthesizing novel 4-(Substituted-phenoxy or phenylthio)pyrimidines, which have demonstrated moderate herbicidal, fungicidal, and anti-TMV (Tobacco Mosaic Virus) activities. This indicates their potential use in developing various agricultural and antiviral agents (De, 2005).
Safety And Hazards
The safety data sheet for a similar compound, 4-Methylpyrimidine, indicates that it is a flammable liquid and may damage the unborn child. Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and keeping away from heat/sparks/open flames/hot surfaces .
将来の方向性
Given the wide range of biological activities associated with pyrimidine derivatives, there is potential for the development of new drugs based on these compounds. Future research could focus on the synthesis of novel 4-Methyl-6-phenoxypyrimidine analogs with enhanced biological activities and minimal toxicity .
特性
IUPAC Name |
4-methyl-6-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(13-8-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQMONCEWNLINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506680 | |
| Record name | 4-Methyl-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-phenoxypyrimidine | |
CAS RN |
55849-46-2 | |
| Record name | 4-Methyl-6-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



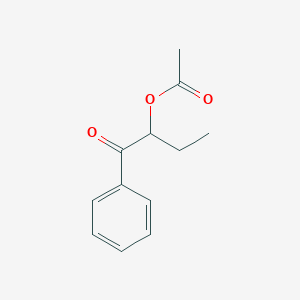
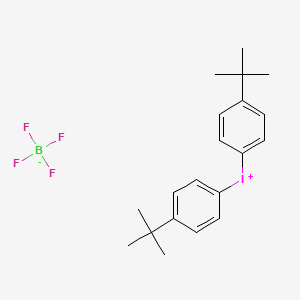
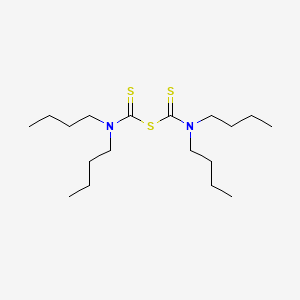
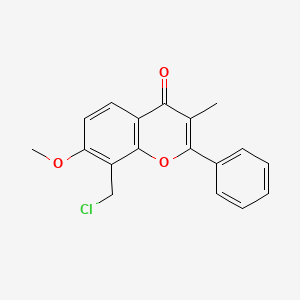
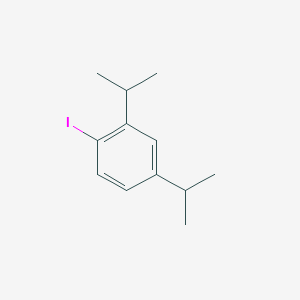
![7-Chloro-2,5-dimethyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1626425.png)
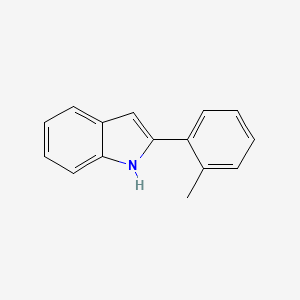
![2-Furan-3-YL-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1626429.png)
